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Compound of Interest

Compound Name: 2,6-Dichloro-4-iodophenol

Cat. No.: B1308735 Get Quote

This technical guide provides an in-depth overview of the spectroscopic data for the compound

2,6-dichloro-4-iodophenol, a key intermediate in various chemical syntheses. The document

is intended for researchers, scientists, and professionals in the field of drug development and

materials science, offering a centralized resource for its structural characterization through

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

organic compounds. The following sections detail the ¹H and ¹³C NMR data for 2,6-dichloro-4-
iodophenol.

¹H NMR Data
The ¹H NMR spectrum of 2,6-dichloro-4-iodophenol is characterized by two distinct signals,

corresponding to the phenolic proton and the aromatic protons.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.83 Singlet (s) 1H -OH

7.27 Singlet (s) 2H Ar-H
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Data Interpretation: The singlet at 9.83 ppm is characteristic of a phenolic hydroxyl proton, and

its integration confirms the presence of a single proton. The singlet at 7.27 ppm, integrating to

two protons, is assigned to the two equivalent aromatic protons at the C3 and C5 positions.

The singlet nature of this peak is due to the symmetrical substitution pattern of the aromatic

ring.

¹³C NMR Data (Predicted)
While experimental ¹³C NMR data for 2,6-dichloro-4-iodophenol is not readily available in the

literature, the chemical shifts can be predicted based on the analysis of structurally similar

compounds and established substituent effects on the benzene ring.

Chemical Shift (δ) ppm Assignment

~150-155 C1 (-OH)

~130-135 C3/C5 (Ar-CH)

~120-125 C2/C6 (-Cl)

~85-90 C4 (-I)

Data Interpretation: The carbon atom attached to the hydroxyl group (C1) is expected to be the

most deshielded, appearing in the 150-155 ppm range. The carbons bearing the chlorine atoms

(C2 and C6) would appear in the 120-125 ppm region. The two equivalent aromatic carbons

(C3 and C5) are predicted to resonate around 130-135 ppm. The carbon atom bonded to the

iodine (C4) is anticipated to be the most shielded among the aromatic carbons, with a chemical

shift in the range of 85-90 ppm due to the heavy atom effect of iodine.

Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining NMR spectra of phenolic compounds is as follows:

Sample Preparation: Dissolve approximately 10-20 mg of 2,6-dichloro-4-iodophenol in 0.6-

0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add

a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
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Instrumentation: Record the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio. A spectral width of 0-12 ppm is typically used.

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling to simplify the spectrum

to singlets for each carbon. A wider spectral width (0-200 ppm) is necessary. Due to the low

natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

Data Processing: Process the acquired free induction decay (FID) signal by applying a

Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the

chemical shifts using the TMS signal.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Predicted IR Absorption Data
The key IR absorption bands expected for 2,6-dichloro-4-iodophenol are summarized below.

Wavenumber (cm⁻¹) Intensity Assignment

~3550-3200 Broad, Medium-Strong O-H stretch (phenolic)

~3100-3000 Weak-Medium C-H stretch (aromatic)

~1550-1450 Medium-Strong C=C stretch (aromatic ring)

~1260-1180 Strong C-O stretch (phenol)

~850-750 Strong C-Cl stretch

~600-500 Medium C-I stretch

Data Interpretation: The broad absorption in the 3550-3200 cm⁻¹ region is a characteristic

feature of the O-H stretching vibration in phenols, with the broadening resulting from hydrogen

bonding. The weak to medium peaks in the 3100-3000 cm⁻¹ range are attributed to the C-H
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stretching of the aromatic ring. Aromatic C=C stretching vibrations typically appear as a set of

bands in the 1550-1450 cm⁻¹ region. The strong C-O stretching vibration of the phenol is

expected around 1260-1180 cm⁻¹. The presence of halogens is indicated by the C-Cl

stretching absorption in the 850-750 cm⁻¹ range and the C-I stretch at lower wavenumbers,

typically between 600 and 500 cm⁻¹.

Experimental Protocol for IR Spectroscopy
A standard procedure for obtaining an IR spectrum of a solid sample is as follows:

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of 2,6-dichloro-4-
iodophenol with approximately 100-200 mg of dry potassium bromide (KBr) powder in an

agate mortar and pestle until a fine, homogeneous powder is obtained. Place the mixture in

a pellet press and apply pressure to form a thin, transparent pellet.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record a background spectrum of the empty sample compartment. Place

the KBr pellet in the sample holder and record the sample spectrum. The spectrum is

typically scanned from 4000 to 400 cm⁻¹.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of a compound.

Predicted Mass Spectrometry Data
The predicted mass spectrometric data for 2,6-dichloro-4-iodophenol is presented below.
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m/z Interpretation

288/290/292 [M]⁺• (Molecular ion peak cluster)

253/255 [M-Cl]⁺

161 [M-I]⁺

126 [M-I-Cl]⁺

Data Interpretation: The molecular ion peak ([M]⁺•) for 2,6-dichloro-4-iodophenol is expected

to appear as a cluster of peaks at m/z 288, 290, and 292. This isotopic pattern is due to the

presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The base peak may correspond to the

molecular ion or a stable fragment. Common fragmentation pathways for halogenated phenols

include the loss of a halogen atom. Therefore, fragment ions corresponding to the loss of a

chlorine atom ([M-Cl]⁺) at m/z 253/255 and the loss of an iodine atom ([M-I]⁺) at m/z 161 are

anticipated. A subsequent loss of a chlorine atom from the [M-I]⁺ fragment would lead to an ion

at m/z 126.

Experimental Protocol for Mass Spectrometry
A general protocol for obtaining a mass spectrum using Gas Chromatography-Mass

Spectrometry (GC-MS) with Electron Ionization (EI) is as follows:

Sample Preparation: Prepare a dilute solution of 2,6-dichloro-4-iodophenol in a volatile

organic solvent such as dichloromethane or ethyl acetate.

Instrumentation: Use a GC-MS system equipped with an electron ionization source.

Gas Chromatography: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

The compound will be vaporized and separated from the solvent and any impurities on a

capillary column. Typical GC oven temperature programs start at a low temperature and

ramp up to a higher temperature to ensure good separation.

Mass Spectrometry: As the compound elutes from the GC column, it enters the ion source of

the mass spectrometer. In the EI source, the molecules are bombarded with high-energy

electrons (typically 70 eV), causing ionization and fragmentation.
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Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a

quadrupole) based on their mass-to-charge ratio.

Data Acquisition and Processing: A detector records the abundance of each ion, and the

data is processed by a computer to generate a mass spectrum.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 2,6-
dichloro-4-iodophenol.
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Caption: General workflow for the spectroscopic analysis of 2,6-Dichloro-4-iodophenol.

To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Dichloro-4-iodophenol: A
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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